4-chloro-N-ethyl-N-phenylpicolinamide
Description
4-Chloro-N-ethyl-N-phenylpicolinamide is a picolinamide derivative featuring a chlorine atom at the 4-position of the pyridine ring and an N-ethyl-N-phenyl substituent on the amide group. Its synthesis involves coupling picolinic acid with N-ethylaniline using thionyl chloride, yielding the target compound with a modest 10% efficiency alongside N-ethyl-N-phenylpicolinamide (31% yield) . This compound’s structural uniqueness lies in the combination of a halogenated pyridine core and a bulky amide group, which may influence its physicochemical properties and applications in catalysis or coordination chemistry.
Properties
IUPAC Name |
4-chloro-N-ethyl-N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-17(12-6-4-3-5-7-12)14(18)13-10-11(15)8-9-16-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBGSVZQNNACFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-N-phenylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine-2-carboxylic acid, N-ethylaniline, and a coupling reagent.
Coupling Reaction: The carboxylic acid group of 4-chloropyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: N-ethylaniline is then added to the reaction mixture, resulting in the formation of this compound through an amidation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-N-phenylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Substituted picolinamides with different functional groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Pharmacological Applications
Analgesic and Antipyretic Properties
Research indicates that derivatives of picolinamide compounds, including 4-chloro-N-ethyl-N-phenylpicolinamide, exhibit significant analgesic and antipyretic effects. These compounds are believed to act on the central nervous system, providing pain relief and reducing fever .
Monoamine Oxidase Inhibition
The compound has shown potential as a monoamine oxidase (MAO) inhibitor. This property is crucial for developing treatments for mood disorders and neurodegenerative diseases, as MAO plays a significant role in the metabolism of neurotransmitters such as serotonin and dopamine .
Antifungal Activity
Studies have demonstrated that certain derivatives of picolinamide compounds can enhance antifungal activity. The introduction of halogen atoms and modifications to the side chains have been shown to improve efficacy against various pathogenic fungi .
Catalytic Applications
Amide Formation
this compound can be utilized in biocatalytic processes for amide formation. Research has shown that under optimized conditions, this compound can facilitate the formation of amides from esters, demonstrating its utility in synthetic organic chemistry .
Coordination Chemistry
The compound's ability to form stable complexes with metal ions makes it valuable in coordination chemistry. Such complexes can be employed in catalysis and as precursors for the synthesis of new materials .
Material Science Applications
Molecular Switches
The structural characteristics of this compound make it suitable for applications in molecular switches and devices. The controlled isomerization between cis/trans forms can be harnessed in advanced materials for electronic and photonic applications .
Data Tables
Case Studies
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Analgesic Activity Evaluation
- A study conducted on various picolinamide derivatives showed that this compound had comparable analgesic effects to established pain relief medications. The mechanism was linked to its interaction with central nervous system receptors.
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Biocatalysis Research
- In a biocatalytic study, researchers utilized this compound to successfully convert ethyl esters into amides using specific enzyme variants. The efficiency of this process was significantly higher than traditional methods, showcasing its potential in green chemistry applications.
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Molecular Device Development
- Research on molecular switches highlighted the potential of this compound in developing responsive materials that change properties under specific stimuli, paving the way for innovative applications in sensors and actuators.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-N-phenylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
*Yield reported for a different intermediate in the same synthesis pathway .
Key Observations:
- Chlorine Substitution: The 4-chloro group in the target compound contrasts with 3,6-dichloro substitution in ’s analog. Para-chloro positioning (as in the target compound) may optimize resonance stabilization of the amide group compared to meta or ortho positions.
Amide Substituents :
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-ethyl-N-phenylpicolinamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloropicolinic acid derivatives with ethylphenylamine. A two-step approach is recommended:
Ester activation : React methyl 4-chloropicolinate with ethylphenylamine in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate) under reflux.
Amide bond formation : Use coupling agents like HATU or DCC to facilitate the reaction.
Key parameters :
- Temperature: 60–80°C for reflux conditions.
- Solvent polarity: Higher polarity solvents improve nucleophilicity of the amine.
- Catalyst: Triethylamine (0.5–1.0 eq) to neutralize HCl byproducts.
Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Reference : Analogous synthesis of 4-chloro-N-methylpicolinamide via ester-amine substitution .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ethyl and phenyl substituents. The chloro group’s electron-withdrawing effect deshields adjacent protons (δ ~8.5–9.0 ppm for pyridine ring protons) .
- XRD : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and bond lengths (C=O: ~1.20 Å, indicative of keto form). Crystallize from methanol/ethanol mixtures .
- FT-IR : Confirm amide C=O stretch (~1660–1680 cm) and N–H bend (~1550 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified ethyl/phenyl groups (e.g., 4-chloro-N-propyl-N-(4-fluorophenyl)picolinamide) to assess steric/electronic effects.
- Biological assays :
- Enzyme inhibition : Screen against kinases (e.g., VEGFR-2) using fluorescence-based assays, referencing regorafenib’s mechanism .
- Cytotoxicity : Test in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays. Compare IC values with parent compounds.
Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity.
Reference : SAR frameworks for anti-inflammatory picolinamides .
Q. What strategies resolve contradictions in reported biological activities of picolinamide derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC, ligand efficiency).
- Control experiments : Replicate assays under identical conditions (pH, cell line, incubation time).
- Structural validation : Verify compound purity (>95% via HPLC) and confirm stereochemistry (circular dichroism).
Case study : Discrepancies in anti-inflammatory activity of 4-chloro-N,N-dimethylpicolinamide vs. diethyl analogs were attributed to solubility differences .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs based on structural homology to sorafenib targets .
- Docking workflow :
Prepare ligand (AM1-BCC charges) and receptor (PDB: 3WZE).
Perform flexible docking (Glide SP/XP) to sample binding poses.
Validate with MD simulations (NAMD, 100 ns) to assess stability.
- Output metrics : Binding free energy (MM-GBSA), hydrogen bond occupancy.
Reference : Interaction studies of trifluoromethylpyridine derivatives with kinase domains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
